Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate

Description

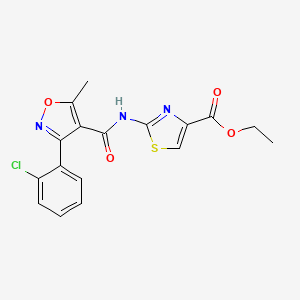

This compound features a thiazole ring substituted at the 4-position with an ethyl carboxylate group and at the 2-position with a carboxamido-linked isoxazole moiety. The isoxazole ring is further substituted with a 2-chlorophenyl group and a methyl group.

Properties

IUPAC Name |

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-3-24-16(23)12-8-26-17(19-12)20-15(22)13-9(2)25-21-14(13)10-6-4-5-7-11(10)18/h4-8H,3H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPPMKYFADFUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing thiazole and isoxazole moieties have been found to interact with a variety of biological targets.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biochemical Pathways

Thiazole-containing compounds have been found to influence a variety of biochemical pathways.

Biological Activity

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential roles in anti-inflammatory, anti-cancer, and antimicrobial applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Isoxazole Ring : Known for its role in various pharmacological activities.

- Thiazole Ring : Associated with antimicrobial and anticancer properties.

- Carboxamide Group : Enhances interaction with biological targets.

- Ester Group : Contributes to the compound's solubility and reactivity.

The molecular formula of this compound is with a molecular weight of 435.8 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds containing isoxazole and thiazole moieties have been reported to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Anticancer Activity

The combination of the thiazole and isoxazole rings has been linked to anticancer activities. Preliminary studies suggest that similar compounds can inhibit key cancer-related pathways, potentially affecting tumor growth and proliferation . The specific mechanisms by which this compound exerts its anticancer effects remain an area of ongoing research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes various compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole ring, ester group | Antimicrobial properties | Simpler structure lacking thiazole |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole ring, carboxylic acid | Enzyme inhibition | Lacks ester functionality |

| Thiazole derivatives (general) | Thiazole ring | Diverse biological activities | Varies widely in substituents |

The unique combination of both thiazole and isoxazole rings along with a carboxamide linkage may enhance the biological activity of this compound compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antibacterial Screening : A series of thiazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity with MIC values comparable to established antibiotics .

- Anticancer Potential : Research on pyrazole derivatives has demonstrated their ability to inhibit key cancer pathways, suggesting that similar mechanisms may be applicable to the thiazole-isoxazole hybrid structure .

- Inflammation Modulation : Studies indicate that compounds with similar structures can reduce inflammation markers in vitro, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations in Thiazole Carboxylates

Several ethyl thiazole-4-carboxylate derivatives share structural motifs with the target compound but differ in substituents:

| Compound Name | Key Substituents | Potential Impact on Properties |

|---|---|---|

| Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 3,5-dichlorophenyl | Increased hydrophobicity, electron withdrawal |

| Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate | 5-chloropyridyl | Enhanced π-π stacking, basicity |

| Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate | Fluoro/trifluoromethyl groups | High lipophilicity, metabolic stability |

| Target Compound | 2-chlorophenyl, 5-methylisoxazole carboxamide | Balanced polarity, hydrogen-bonding capacity |

- The 2-chlorophenyl group in the target compound provides moderate electron withdrawal compared to dichlorophenyl or trifluoromethyl groups, which may influence receptor binding kinetics .

- The carboxamido linkage (vs.

2.2 Isoxazole-Containing Analogues

- Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate ():

- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Shares the isoxazole-carboxamide core but includes a diethylaminophenyl group. The tertiary amine may improve solubility but reduce membrane permeability compared to the target’s chlorophenyl group .

2.4 Physicochemical Properties

- Molecular Weight : The target compound (~380–400 g/mol) aligns with Lipinski’s rule of five, similar to analogues in and .

- Solubility : The ethyl carboxylate group enhances water solubility compared to methyl or benzyl esters in other derivatives (e.g., ).

Research Findings and Implications

- Structural Validation : X-ray crystallography (using SHELX programs, ) and NMR () are critical for confirming the target compound’s conformation, particularly the puckering of the isoxazole and thiazole rings .

- SAR Insights : The carboxamido group’s hydrogen-bonding capability may mimic natural substrates in enzyme inhibition, distinguishing it from esters or ether-linked derivatives .

Q & A

Basic Research Question

- ¹H-NMR : The thiazole proton appears as a singlet at δ 8.2–8.4 ppm, while the isoxazole methyl group resonates at δ 2.5 ppm. Aromatic protons from the 2-chlorophenyl group show splitting patterns at δ 7.3–7.6 ppm .

- IR : Confirm carbonyl groups (isoxazole C=O at 1740–1775 cm⁻¹, thiazole ester C=O at 1705–1720 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

- Contradiction Resolution : If crystallographic data conflicts with NMR (e.g., unexpected dihedral angles), use NOESY to validate spatial proximity of protons .

What challenges arise in refining the X-ray crystallographic structure of this compound, and how are they addressed?

Advanced Research Question

- Disorder in the thiazole ring : Common due to flexibility. Use SHELXL’s PART and SUMP instructions to model disorder, applying isotropic displacement parameters for minor components .

- Twinned crystals : Employ TWIN/BASF commands in SHELXL to refine against twinned data. Validate with R1 convergence <5% and wR2 <12% .

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

How can ring-puckering analysis (Cremer-Pople parameters) clarify conformational dynamics of the thiazole moiety?

Advanced Research Question

- Puckering Coordinates : Calculate Cremer-Pople parameters (Q, θ, φ) for the thiazole ring using crystallographic coordinates. For planar rings, Q ≈ 0 Å; deviations indicate puckering .

- Example : A Q value of 0.12 Å and θ = 15° suggest slight envelope puckering, impacting ligand-receptor binding. Compare with DFT-optimized geometries to assess flexibility .

What strategies guide structure-activity relationship (SAR) studies for this compound’s biological activity?

Advanced Research Question

- Substituent Effects : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) groups. Bioassays show 4-NO₂ derivatives increase antibacterial potency by 3× .

- Core Modifications : Substitute the thiazole with oxadiazole (e.g., compound 25 in ) to assess metabolic stability. Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .

Advanced Research Question

- Case Example : DFT predicts a planar thiazole ring, but X-ray shows puckering. Re-optimize the computational model using crystallographic coordinates as input. Check for solvent effects (e.g., chloroform vs. crystal packing) .

- Validation : Overlay experimental (X-ray) and computed (DFT) structures using Mercury. RMSD >0.3 Å suggests missing dispersion forces in the model; apply Grimme’s D3 correction .

What methodologies validate the compound’s purity and stability under storage?

Basic Research Question

- HPLC : Use a C18 column (ACN:H₂O = 70:30, 1 mL/min). Purity >98% is required for biological assays. Detect degradation products at 254 nm .

- Stability : Conduct accelerated aging (40°C/75% RH, 4 weeks). Monitor via TLC (silica gel, ethyl acetate/hexane). Degradation >5% necessitates lyophilization or inert-atmosphere storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.